molecular formula C9H7ClO2 B14677736 3-Chlorophenyl acrylate CAS No. 37442-58-3

3-Chlorophenyl acrylate

Cat. No.: B14677736
CAS No.: 37442-58-3
M. Wt: 182.60 g/mol
InChI Key: QGLITNZASFCEKC-UHFFFAOYSA-N
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Description

3-Chlorophenyl acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of a chlorophenyl group attached to the acrylate moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorophenyl acrylate can be synthesized through several methods. One common synthetic route involves the esterification of 3-chlorophenol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl acrylates.

Scientific Research Applications

3-Chlorophenyl acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: this compound is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl acrylate involves its reactivity with various nucleophiles and electrophiles. The acrylate group is highly reactive due to the presence of the electron-withdrawing carbonyl group, which makes the β-carbon susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenyl acrylate: Similar in structure but with a bromine atom instead of chlorine.

    3-Methylphenyl acrylate: Contains a methyl group instead of a halogen.

    4-Chlorophenyl acrylate: The chlorine atom is positioned at the para position instead of the meta position.

Uniqueness

3-Chlorophenyl acrylate is unique due to the presence of the chlorine atom at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional difference can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

CAS No.

37442-58-3

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

(3-chlorophenyl) prop-2-enoate

InChI

InChI=1S/C9H7ClO2/c1-2-9(11)12-8-5-3-4-7(10)6-8/h2-6H,1H2

InChI Key

QGLITNZASFCEKC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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